N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has shown promise as an antimicrobial agent. Researchers have investigated its activity against various bacteria, fungi, and other microorganisms. Its mechanism of action and potential applications in treating infections warrant further exploration .
- Preliminary studies suggest that the compound exhibits antiviral properties. Researchers have evaluated its efficacy against specific viruses, including RNA and DNA viruses. Investigating its mode of action and potential therapeutic applications in viral diseases is crucial .
- Some studies have explored the compound’s effects on blood pressure regulation. Its interaction with relevant receptors and signaling pathways could make it a candidate for antihypertensive drug development .
- Researchers have investigated whether this compound influences glucose metabolism and insulin sensitivity. Understanding its impact on diabetes management may lead to novel therapeutic strategies .
- In vitro and in vivo studies have examined the compound’s cytotoxic effects on cancer cells. Its potential as an adjunct to existing cancer therapies or as a standalone treatment requires further investigation .
- The compound has been studied for its effects on KATP (ATP-sensitive potassium) channels. These channels play a role in cellular homeostasis and are implicated in various diseases. Investigating its selectivity and mechanism of action could reveal therapeutic applications .
- Researchers have explored the compound’s interaction with AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are involved in synaptic transmission and plasticity. Understanding its effects on neuronal function may have implications for neurological disorders .
- Beyond the mentioned fields, the compound’s unique structure and properties may have applications in diverse areas such as materials science, catalysis, and drug delivery. Researchers continue to explore its multifaceted potential .
Antimicrobial Properties
Antiviral Activity
Antihypertensive Potential
Antidiabetic Effects
Anticancer Properties
KATP Channel Modulation
AMPA Receptor Modulation
Other Potential Applications
properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-16(18-12-15-4-3-10-25-15)17(22)19-13-5-7-14(8-6-13)20-9-1-2-11-26(20,23)24/h5-8,15H,1-4,9-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSXENMFUKFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.